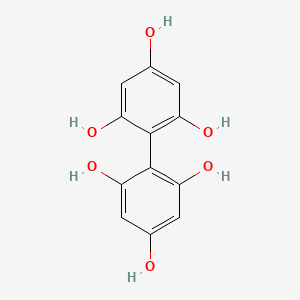![molecular formula C20H21ClFN3O3S B13421472 N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide CAS No. 499777-85-4](/img/structure/B13421472.png)
N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl Cimicoxib is an intermediate compound in the synthesis of Cimicoxib, a long-acting COX-2 inhibitor. Cimicoxib is developed as a non-steroidal anti-inflammatory veterinary drug used to treat dogs with inflammation and pain associated with osteoarthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl Cimicoxib involves several steps. One common method includes the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This reaction is efficient, mild, and inexpensive, producing N-tert-butyl amides in high yields.
Industrial Production Methods
Industrial production methods for N-tert-Butyl Cimicoxib typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl Cimicoxib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl Cimicoxib has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Cimicoxib, it plays a role in developing anti-inflammatory drugs for veterinary use.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
N-tert-Butyl Cimicoxib exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of pro-inflammatory cytokines and prostaglandin E (PGE), which are involved in inflammation and pain. The molecular targets include the COX-2 enzyme and associated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cimicoxib: The parent compound, also a COX-2 inhibitor.
Celecoxib: Another COX-2 inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor previously used in human medicine but withdrawn due to safety concerns.
Uniqueness
N-tert-Butyl Cimicoxib is unique due to its specific structure and role as an intermediate in the synthesis of Cimicoxib. Its tert-butyl group provides distinct chemical properties that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
499777-85-4 |
|---|---|
Molekularformel |
C20H21ClFN3O3S |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-20(2,3)24-29(26,27)15-8-6-14(7-9-15)25-12-23-19(21)18(25)13-5-10-17(28-4)16(22)11-13/h5-12,24H,1-4H3 |
InChI-Schlüssel |
FRZYUVYOHGEOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=NC(=C2C3=CC(=C(C=C3)OC)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


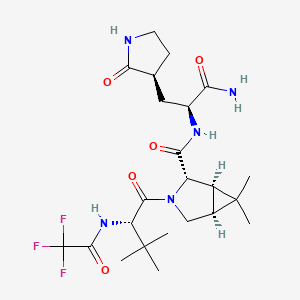
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
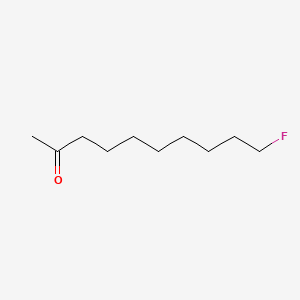
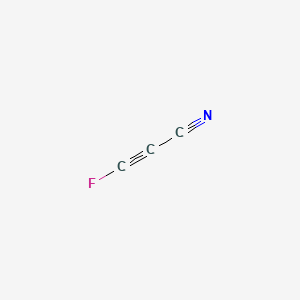
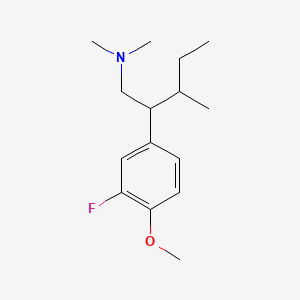
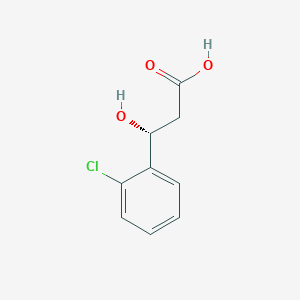

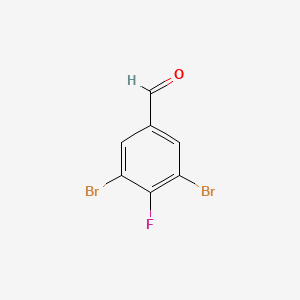
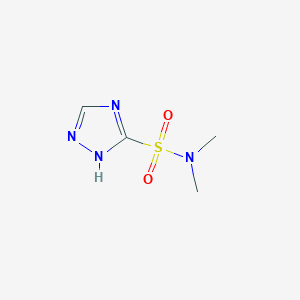
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
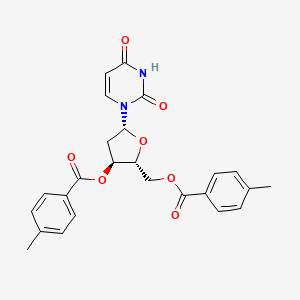
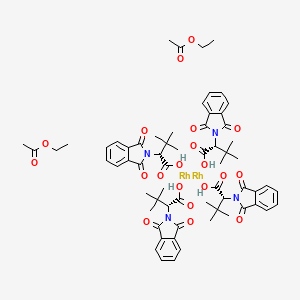
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
